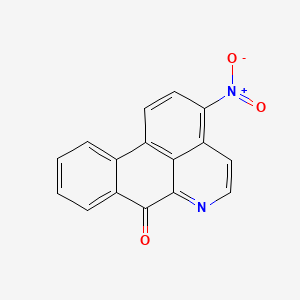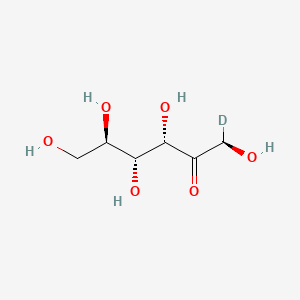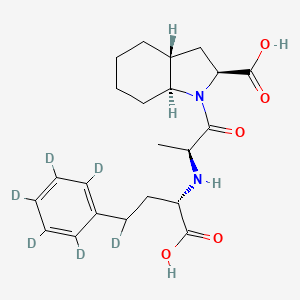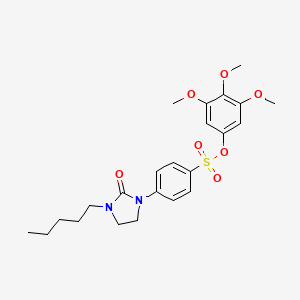
Antitumor agent-43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-43 is a promising compound in the field of oncology, known for its potent antitumor properties. It has shown significant efficacy in inhibiting the growth of various cancer cells, making it a valuable candidate for cancer therapy. The compound works by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-43 involves multiple steps, starting with the preparation of the core structure. One common method involves the cyclization of precursor molecules under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The temperature and reaction time are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The purification process may include crystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-43 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .
Aplicaciones Científicas De Investigación
Antitumor agent-43 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent for various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations .
Mecanismo De Acción
The mechanism of action of Antitumor agent-43 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to certain proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication and repair. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include proteins involved in cell cycle regulation and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A platinum-containing compound used in cancer therapy.
Doxorubicin: An anthracycline antibiotic with potent antitumor activity.
Paclitaxel: A natural product used in the treatment of various cancers
Uniqueness of Antitumor agent-43
This compound stands out due to its unique mechanism of action and higher specificity for certain cancer cell types. Unlike some other compounds, it has shown lower toxicity and fewer side effects in preclinical studies. Additionally, its ability to target multiple pathways simultaneously makes it a versatile and potent antitumor agent .
Propiedades
Fórmula molecular |
C16H8N2O3 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
14-nitro-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C16H8N2O3/c19-16-11-4-2-1-3-9(11)10-5-6-13(18(20)21)12-7-8-17-15(16)14(10)12/h1-8H |
Clave InChI |
TTYSNERCQNXUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CN=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)







